REACTION_CXSMILES
|
[C:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:21]=[C:20]([NH2:22])[C:19]3[C:14](=[CH:15][C:16]([O:25][CH3:26])=[C:17]([O:23][CH3:24])[CH:18]=3)[N:13]=2)[CH2:8][CH2:7]1)(OCC)=[O:2].[CH2:27]([O:29][CH2:30][CH3:31])[CH3:28]>>[O:29]1[CH:30]=[CH:31][CH:28]=[C:27]1[C:1]([N:6]1[CH2:7][CH2:8][N:9]([C:12]2[N:21]=[C:20]([NH2:22])[C:19]3[C:14](=[CH:15][C:16]([O:25][CH3:26])=[C:17]([O:23][CH3:24])[CH:18]=3)[N:13]=2)[CH2:10][CH2:11]1)=[O:2]
|
Name
|
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at -20° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the above mixture is added slowly at -20° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
The resulting mixture is hydrolyzed by addition of 100 ml
|
Type
|
CUSTOM
|
Details
|
of water, and the ether layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with 300 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of ether and the combined extracts are dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:21]=[C:20]([NH2:22])[C:19]3[C:14](=[CH:15][C:16]([O:25][CH3:26])=[C:17]([O:23][CH3:24])[CH:18]=3)[N:13]=2)[CH2:8][CH2:7]1)(OCC)=[O:2].[CH2:27]([O:29][CH2:30][CH3:31])[CH3:28]>>[O:29]1[CH:30]=[CH:31][CH:28]=[C:27]1[C:1]([N:6]1[CH2:7][CH2:8][N:9]([C:12]2[N:21]=[C:20]([NH2:22])[C:19]3[C:14](=[CH:15][C:16]([O:25][CH3:26])=[C:17]([O:23][CH3:24])[CH:18]=3)[N:13]=2)[CH2:10][CH2:11]1)=[O:2]
|
Name
|
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at -20° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the above mixture is added slowly at -20° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
The resulting mixture is hydrolyzed by addition of 100 ml
|
Type
|
CUSTOM
|
Details
|
of water, and the ether layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with 300 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of ether and the combined extracts are dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |